

Comparing in vitro and in vivo effects of "Quercetin 3-Caffeylrobinobioside"

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Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

Cat. No.: B12437278

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Comparative Analysis of Quercetin: In Vitro and In Vivo Effects

A comprehensive search for scientific literature on "**Quercetin 3-Caffeylrobinobioside**" did not yield specific studies detailing its in vitro and in vivo biological effects. The available information is limited to its chemical identity (CAS No. 957110-26-8)[1]. Therefore, this guide presents a comparative analysis of the well-researched parent compound, Quercetin, for which a substantial body of evidence exists.

Quercetin, a ubiquitous plant-derived flavonoid, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[2][3] Extensive research, encompassing both laboratory (in vitro) and whole-organism (in vivo) studies, has illuminated its therapeutic potential in a range of pathologies, including cardiovascular disease, cancer, and neuroinflammation.[4][5][6][7] This guide provides a comparative overview of the effects of Quercetin observed in these different experimental settings, supported by experimental data and detailed methodologies.

I. In Vitro Effects of Quercetin

In vitro studies, conducted on isolated cells and tissues, provide crucial insights into the molecular mechanisms underlying Quercetin's biological activities.

Anti-inflammatory Activity

Quercetin has demonstrated significant anti-inflammatory effects in various cell-based assays. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Quercetin was shown to reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Interleukin-1 β (IL-1 β).^[8] Another study found that Quercetin dose-dependently inhibited LPS-induced TNF- α production in the blood of healthy volunteers, with a 1 μ M concentration causing a 23% reduction.^[9]

Furthermore, in human coronary artery smooth muscle cells (HCASMC), Quercetin counteracted inflammation associated with vascular calcification by significantly reducing the secretion of IL-6 and TNF- α .^[4]^[10]

Antioxidant Activity

The antioxidant properties of Quercetin are attributed to its ability to scavenge free radicals and chelate metal ions.^[11] Its structure, featuring multiple hydroxyl groups, enables it to donate electrons and neutralize reactive oxygen species (ROS).^[11] Studies have shown that Quercetin and its metabolites can protect erythrocytes from membrane damage caused by cigarette tar, a source of free radicals.^[11]

Anticancer Effects

In vitro studies have revealed the potent chemoprotective activities of Quercetin in various cancer cell lines. It has been shown to reduce proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in cancer cells.^[2] For instance, in hepatocarcinoma (HCC) cell lines like HepG2, Quercetin has been observed to inhibit cell growth and induce apoptosis.^[7]

II. In Vivo Effects of Quercetin

In vivo studies, conducted in animal models, are essential for evaluating the physiological relevance of the effects observed in vitro and for assessing the overall therapeutic potential of Quercetin.

Anti-inflammatory and Cardioprotective Effects

In animal models of cardiovascular disease, Quercetin has demonstrated protective effects. For example, in rats with 5-fluorouracil-induced cardiotoxicity, Quercetin administration at doses of

50 mg/kg and 100 mg/kg showed significant protective effects.[5] Another study in rats found that Quercetin treatment for three weeks lowered blood pressure and prevented myocardial infarction.[5]

Neuroprotective Effects

Quercetin and its derivatives have shown promise in models of neuroinflammation. A systematic review and meta-analysis of in vivo studies concluded that Quercetin treatment statistically reduces pro-inflammatory cytokines and microgliosis in the central nervous system. [6] The neuroprotective effects are thought to be mediated through its antioxidant and anti-apoptotic properties, potentially involving the Nrf2/HO-1 pathways.[6]

Antioxidant Effects

A 4-week Quercetin intervention in healthy volunteers resulted in a significant increase in total plasma antioxidant status.[9] However, it is noteworthy that in this particular study with healthy individuals, the in vivo anti-inflammatory effects were not as pronounced as those observed in vitro, suggesting that the beneficial effects might be more evident in individuals with existing oxidative stress or inflammation.[9]

III. Data Summary

Table 1: Comparison of In Vitro and In Vivo Anti-inflammatory Effects of Quercetin

Parameter	In Vitro Model	Key Findings	In Vivo Model	Key Findings
Cytokine Inhibition	LPS-stimulated RAW264.7 macrophages	Reduced TNF- α , IL-6, IL-1 β production[8]	Healthy volunteers	No significant change in basal or LPS-induced TNF- α [9]
Cytokine Inhibition	Human blood	23% reduction in TNF- α at 1 μ M Quercetin[9]	Animal models of neuroinflammation	Statistically significant reduction of pro-inflammatory cytokines[6]
Cardioprotection	Calcifying vascular smooth muscle cells	Reduced IL-6 and TNF- α secretion[4][10]	Rat model of cardiotoxicity	Protective effects at 50 and 100 mg/kg doses[5]

IV. Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

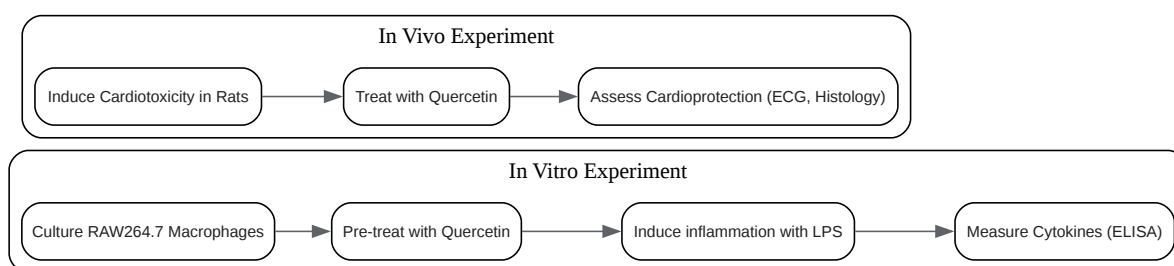
- **Cell Culture:** RAW264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Treatment:** Cells are pre-treated with various concentrations of Quercetin for a specified duration (e.g., 1 hour).
- **Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
- **Cytokine Measurement:** After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

In Vivo Cardioprotection Study in Rats

- **Animal Model:** Male Wistar rats are used. Cardiotoxicity is induced by administration of a cardiotoxic agent (e.g., 5-fluorouracil).

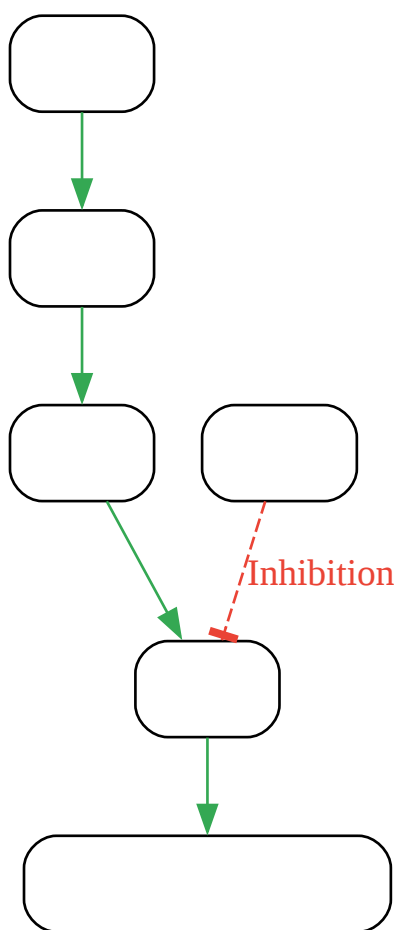
- Treatment: Rats are divided into groups and treated with different doses of Quercetin (e.g., 50 mg/kg and 100 mg/kg) or a vehicle control, typically via oral gavage, for a specified period (e.g., 14 days).[5]
- Assessment: At the end of the treatment period, various parameters are evaluated, including electrocardiogram (ECG) readings, blood pressure measurements, and histological analysis of heart tissue to assess for damage.[5]

V. Visualizations



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Caption: Experimental workflows for in vitro and in vivo studies of Quercetin.



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Caption: Simplified signaling pathway of Quercetin's anti-inflammatory action.

In conclusion, while specific data on "**Quercetin 3-Caffeoylrobinobioside**" is currently unavailable, the extensive research on its parent compound, Quercetin, provides a strong foundation for understanding its potential biological effects. The presented data highlights the consistent anti-inflammatory and antioxidant properties of Quercetin across both in vitro and in vivo models, underscoring its promise as a therapeutic agent. Further research is warranted to explore the specific activities of its various derivatives.

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